molecular formula C28H23N3O4S B11132194 prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11132194
M. Wt: 497.6 g/mol
InChI Key: JIEJGGNHQILCNX-GYHWCHFESA-N
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Description

PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as indole, thiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. For example, the synthesis might involve the use of anhydrous DMF (dimethylformamide) as a solvent, potassium carbonate as a base, and propargyl bromide as a reagent .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, including the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound could be used in the study of enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating biological pathways.

Medicine

In medicine, this compound could have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved would likely include various signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and thiazole derivatives, such as:

Uniqueness

What sets PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its combination of multiple functional groups and rings, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H23N3O4S/c1-4-15-30-20-14-10-9-13-19(20)22(25(30)32)24-26(33)31-23(18-11-7-6-8-12-18)21(27(34)35-16-5-2)17(3)29-28(31)36-24/h4-14,23H,1-2,15-16H2,3H3/b24-22-

InChI Key

JIEJGGNHQILCNX-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CC=C5)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CC=C5)C(=O)OCC=C

Origin of Product

United States

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